1,1'-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride is a chemical compound with the molecular formula C20H28Cl2N4O2 and a molecular weight of 427.4 g/mol This compound is characterized by its unique structure, which includes two pyridinium rings connected by a hexane chain and acetamido groups
Vorbereitungsmethoden
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride typically involves the reaction of 4-acetamidopyridine with hexane-1,6-diyl dichloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium rings to pyridine.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride can be compared with other similar compounds, such as:
- 3,3’-hexane-1,6-diyl-bis-pyridine
- 2-acetamidopyridine
- 3-acetamidopyridine
- 4-acetamidopyridine
- O,O’-(hexane-1,6-diyl)bis(hydroxylamine)
- 1,1’-(decane-1,10-diyl)bis[4-(octylamino)pyridinium] dichloride
- hexane-1,6-diyl bis{[3-(trimethoxysilyl)propyl]carbamate} .
These compounds share structural similarities but differ in their specific functional groups and properties, making 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride unique in its applications and reactivity.
Eigenschaften
CAS-Nummer |
66044-56-2 |
---|---|
Molekularformel |
C20H28Cl2N4O2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
N-[1-[6-(4-acetamidopyridin-1-ium-1-yl)hexyl]pyridin-1-ium-4-yl]acetamide;dichloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c1-17(25)21-19-7-13-23(14-8-19)11-5-3-4-6-12-24-15-9-20(10-16-24)22-18(2)26;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H |
InChI-Schlüssel |
CTMXKVXFQBXXTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)NC(=O)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.